molecular formula C13H21NO3 B153184 Tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate CAS No. 203661-69-2

Tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate

Cat. No. B153184
M. Wt: 239.31 g/mol
InChI Key: SIMIIXFMGJYGLR-UHFFFAOYSA-N
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Patent
US06699870B2

Procedure details

300 ml ethanol was ice-cooled, and 6.13 g of sodium borohydride was dissolved therein. 100 ml solution of 38.9 g of tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate in ethanol was added dropwise thereinto over 25 min. The reaction solution was treated with saturated aqueous ammonium chloride and evaporated. The resulting residue was partitioned into ethyl acetate and water, and the ethyl acetate layer was washed with brine and dried over magnesium sulfate. After filtration, the solvent was evaporated, and the resulting residue was purified by silica gel column chromatography (hexane/ethyl acetate) to give 36.6 g of tert-butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate.
Quantity
6.13 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
38.9 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
300 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[BH4-].[Na+].[O:3]=[C:4]1[CH2:7][C:6]2([CH2:12][CH2:11][N:10]([C:13]([O:15][C:16]([CH3:19])([CH3:18])[CH3:17])=[O:14])[CH2:9][CH2:8]2)[CH2:5]1.[Cl-].[NH4+]>C(O)C>[OH:3][CH:4]1[CH2:7][C:6]2([CH2:12][CH2:11][N:10]([C:13]([O:15][C:16]([CH3:19])([CH3:18])[CH3:17])=[O:14])[CH2:9][CH2:8]2)[CH2:5]1 |f:0.1,3.4|

Inputs

Step One
Name
Quantity
6.13 g
Type
reactant
Smiles
[BH4-].[Na+]
Step Two
Name
solution
Quantity
100 mL
Type
reactant
Smiles
Name
Quantity
38.9 g
Type
reactant
Smiles
O=C1CC2(C1)CCN(CC2)C(=O)OC(C)(C)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]
Step Four
Name
Quantity
300 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The resulting residue was partitioned into ethyl acetate and water
WASH
Type
WASH
Details
the ethyl acetate layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
After filtration
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated
CUSTOM
Type
CUSTOM
Details
the resulting residue was purified by silica gel column chromatography (hexane/ethyl acetate)

Outcomes

Product
Details
Reaction Time
25 min
Name
Type
product
Smiles
OC1CC2(C1)CCN(CC2)C(=O)OC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 36.6 g
YIELD: CALCULATEDPERCENTYIELD 93.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.